2,2-diphenyl-N-(1-phenylethyl)acetamide
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Overview
Description
2,2-Diphenyl-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C22H21NO. It is characterized by its complex structure, which includes two phenyl groups attached to an acetamide moiety.
Mechanism of Action
Target of Action
It is known that acetamide derivatives can interact with various biological targets, influencing their function and leading to therapeutic effects .
Mode of Action
Generally, acetamide derivatives interact with their targets, leading to changes in the target’s function. This interaction is often based on molecular structure, triggered functional groups, or specific physicochemical properties .
Biochemical Pathways
Acetamide derivatives can influence various biochemical pathways, leading to downstream effects that contribute to their therapeutic potential .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, influencing its therapeutic efficacy .
Result of Action
Acetamide derivatives are known to have various biological effects, contributing to their potential as therapeutic agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-diphenyl-N-(1-phenylethyl)acetamide . These factors can include the physiological environment within the body, as well as external factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(1-phenylethyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with appropriate amines under controlled conditions. One common method includes the use of dry dichloromethane (DCM) as a solvent and N,N’-carbonyldiimidazole (CDI) as a coupling agent . The reaction proceeds through the formation of an intermediate, which is then coupled with 1-phenylethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
2,2-Diphenyl-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylacetamide: Lacks the 1-phenylethyl group, resulting in different chemical properties.
N-Phenylethylacetamide: Contains only one phenyl group, leading to variations in reactivity and applications.
Diphenylacetic Acid: The carboxylic acid analog, which has different reactivity and uses
Uniqueness
2,2-Diphenyl-N-(1-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl groups and acetamide moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,2-diphenyl-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-17(18-11-5-2-6-12-18)23-22(24)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTZASUXYCBBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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